molecular formula C5H10ClNO B15122972 O-(pent-4-yn-1-yl)hydroxylamine hydrochloride

O-(pent-4-yn-1-yl)hydroxylamine hydrochloride

Cat. No.: B15122972
M. Wt: 135.59 g/mol
InChI Key: LYSLTGUJVHJJNH-UHFFFAOYSA-N
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Description

O-(pent-4-yn-1-yl)hydroxylamine hydrochloride is a chemical compound with the molecular formula C5H9NO·HCl It is a derivative of hydroxylamine, where the hydroxylamine group is bonded to a pent-4-yn-1-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O-(pent-4-yn-1-yl)hydroxylamine hydrochloride typically involves the reaction of hydroxylamine with pent-4-yn-1-ol. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:

NH2OH+C5H7OHC5H9NO\text{NH}_2\text{OH} + \text{C}_5\text{H}_7\text{OH} \rightarrow \text{C}_5\text{H}_9\text{NO} NH2​OH+C5​H7​OH→C5​H9​NO

The reaction is usually conducted in an aqueous medium at room temperature, and the product is isolated by crystallization or other purification techniques.

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis or the use of automated reactors. These methods ensure high yield and purity of the product, making it suitable for large-scale applications.

Chemical Reactions Analysis

Types of Reactions

O-(pent-4-yn-1-yl)hydroxylamine hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes or nitroso compounds.

    Reduction: It can be reduced to form amines or other reduced derivatives.

    Substitution: The hydroxylamine group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oximes, while reduction may produce amines.

Scientific Research Applications

O-(pent-4-yn-1-yl)hydroxylamine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of oximes and nitroso compounds.

    Biology: The compound is used in biochemical assays and as a probe for studying enzyme mechanisms.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of O-(pent-4-yn-1-yl)hydroxylamine hydrochloride involves its ability to interact with various molecular targets. The hydroxylamine group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to the formation of stable adducts. This interaction can modulate the activity of enzymes and other proteins, making the compound useful in biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • O-(pent-4-yn-1-yl)hydroxylamine
  • N-hydroxy-4-pentyn-1-amine
  • 4-pentyn-1-ylamine

Uniqueness

O-(pent-4-yn-1-yl)hydroxylamine hydrochloride is unique due to its specific structure, which combines the reactivity of the hydroxylamine group with the alkyne functionality of the pent-4-yn-1-yl group. This combination allows for a wide range of chemical transformations and applications that are not possible with other similar compounds.

Properties

Molecular Formula

C5H10ClNO

Molecular Weight

135.59 g/mol

IUPAC Name

O-pent-4-ynylhydroxylamine;hydrochloride

InChI

InChI=1S/C5H9NO.ClH/c1-2-3-4-5-7-6;/h1H,3-6H2;1H

InChI Key

LYSLTGUJVHJJNH-UHFFFAOYSA-N

Canonical SMILES

C#CCCCON.Cl

Origin of Product

United States

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